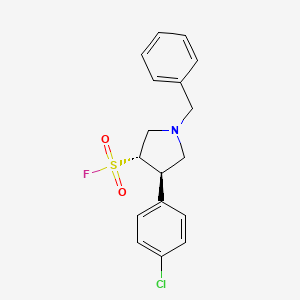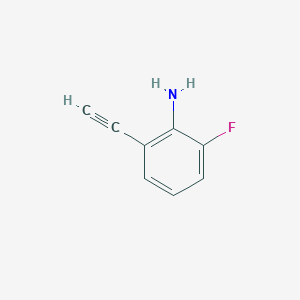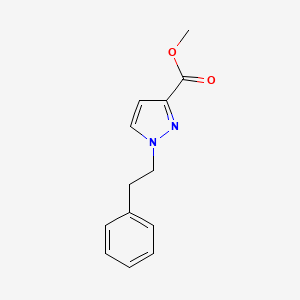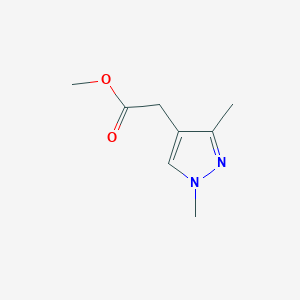
rac-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride (also known as BCPF) is a novel and versatile fluorophore that has recently been developed for use in a variety of scientific research applications. BCPF is a small molecule with a unique structure that contains both an aromatic ring and a pyrrolidine ring, making it ideal for use in a variety of biochemical and physiological studies. BCPF is a highly efficient fluorophore, with a high quantum yield, a high extinction coefficient, and a long fluorescence lifetime. Furthermore, BCPF is a highly stable molecule, making it suitable for long-term experiments.
科学的研究の応用
BCPF has been used in a variety of scientific research applications, including fluorescence microscopy, fluorescence spectroscopy, and fluorescence imaging. BCPF has been used to study the structure and dynamics of proteins and other biological molecules, as well as to detect and quantify biological molecules, such as DNA and proteins. BCPF has also been used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on biological systems.
作用機序
BCPF works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This emission is what is detected by the instrument used to measure the fluorescence. The wavelength of the emitted light depends on the structure of the molecule, as well as the environment in which it is placed.
Biochemical and Physiological Effects
BCPF has been used to study a variety of biochemical and physiological processes, including the folding and unfolding of proteins, the binding of proteins to other molecules, and the effects of drugs on biological systems. BCPF has also been used to study the structure and dynamics of proteins, as well as to detect and quantify proteins and other molecules.
実験室実験の利点と制限
BCPF has a number of advantages for use in lab experiments. BCPF is a highly stable molecule, making it suitable for long-term experiments. Furthermore, BCPF is a highly efficient fluorophore, with a high quantum yield, a high extinction coefficient, and a long fluorescence lifetime. On the other hand, BCPF is not suitable for imaging in living cells, as it is not able to pass through cell membranes.
将来の方向性
BCPF has a number of potential applications in the future. It can be used to study the structure and dynamics of proteins and other biological molecules, as well as to detect and quantify biological molecules. BCPF can also be used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on biological systems. In addition, BCPF can be used to study the folding and unfolding of proteins, as well as to study the structure and dynamics of proteins. Finally, BCPF can be used to study the effects of drugs on biological systems, as well as to detect and quantify proteins and other molecules.
合成法
BCPF is synthesized from the reaction of 4-chlorophenol and 1-benzyl-3-pyrrolidine-3-sulfonyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in aprotic solvents and yields BCPF in high yields.
特性
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBAZUZPVKCDC-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)



![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)

![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)
![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)